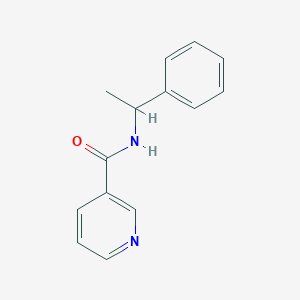
6,7,8-Trimethoxy-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-Trimethoxy-2-naphthaldehyde (TNA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TNA is a naphthalene derivative that is widely used in the synthesis of various organic compounds.
Mécanisme D'action
6,7,8-Trimethoxy-2-naphthaldehyde inhibits PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin receptor signaling pathway, leading to increased glucose uptake and improved insulin sensitivity.
Biochemical and Physiological Effects:
6,7,8-Trimethoxy-2-naphthaldehyde has been shown to have several biochemical and physiological effects. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 6,7,8-Trimethoxy-2-naphthaldehyde has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is a highly potent and selective inhibitor of PTP1B, which makes it an ideal compound for studying the role of PTP1B in various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde is also easy to synthesize, which makes it readily available for research purposes. However, 6,7,8-Trimethoxy-2-naphthaldehyde has some limitations for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is highly reactive and can undergo oxidation or reduction, which can lead to the formation of unwanted byproducts. 6,7,8-Trimethoxy-2-naphthaldehyde is also sensitive to light and air, which can affect its stability.
Orientations Futures
There are several future directions for the research on 6,7,8-Trimethoxy-2-naphthaldehyde. One potential direction is to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of diabetes and obesity. Another potential direction is to investigate the anticancer properties of 6,7,8-Trimethoxy-2-naphthaldehyde and its mechanism of action. Furthermore, there is a need to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde that can be used for in vivo studies.
Conclusion:
In conclusion, 6,7,8-Trimethoxy-2-naphthaldehyde is a unique chemical compound that has gained significant attention in the field of scientific research due to its potent inhibitory activity against PTP1B. 6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments, including its high potency and selectivity. However, 6,7,8-Trimethoxy-2-naphthaldehyde also has some limitations, including its reactivity and sensitivity to light and air. Further research is needed to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of various diseases and to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde for in vivo studies.
Méthodes De Synthèse
6,7,8-Trimethoxy-2-naphthaldehyde can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-naphthol with trimethyl orthoformate in the presence of a Lewis acid catalyst. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate to obtain 6,7,8-Trimethoxy-2-naphthaldehyde in high yield.
Applications De Recherche Scientifique
6,7,8-Trimethoxy-2-naphthaldehyde has been extensively used in the field of scientific research due to its unique properties. 6,7,8-Trimethoxy-2-naphthaldehyde is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to selectively inhibit PTP1B, which is a promising target for the treatment of diabetes and obesity.
Propriétés
Nom du produit |
6,7,8-Trimethoxy-2-naphthaldehyde |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
6,7,8-trimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h4-8H,1-3H3 |
Clé InChI |
MUEBXOUWLXPUQN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
SMILES canonique |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



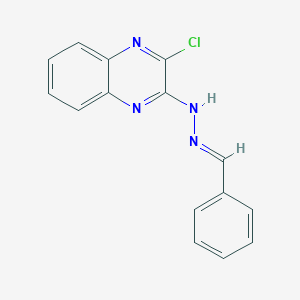
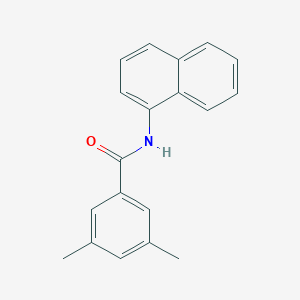
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)

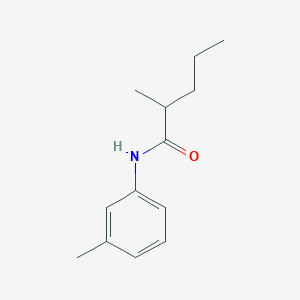
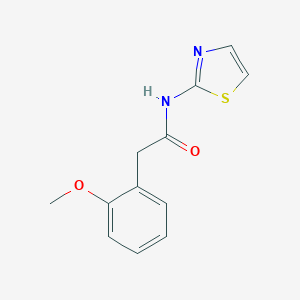
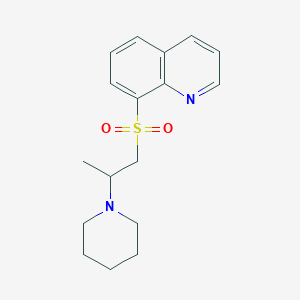
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)


